Alfrey–Price Q‑e Parameters Differentiate Radical Copolymerization Behavior of Ethyl 2-Fluoroacrylate from Methyl 2-Fluoroacrylate
Ethyl 2-fluoroacrylate (EFA) exhibits a higher Q value (0.49 vs. 0.47) and a lower e value (0.68 vs. 0.73) compared to methyl 2-fluoroacrylate (MFA) [1]. The lower e value indicates EFA is less electron‑deficient, reducing its propensity for alternating copolymerization with electron‑rich comonomers and affording different reactivity ratios. This has been experimentally verified: EFA copolymerization with styrene yields r₁(styrene) = 0.34 and r₂(EFA) = 0.09 [2], whereas MFA with styrene under comparable conditions would follow its distinct Q‑e trajectory.
| Evidence Dimension | Alfrey–Price Q‑e monomer reactivity parameters |
|---|---|
| Target Compound Data | Q = 0.49, e = 0.68 |
| Comparator Or Baseline | Methyl 2-fluoroacrylate (MFA): Q = 0.47, e = 0.73 |
| Quantified Difference | ΔQ = +0.02; Δe = −0.05 (EFA less electron‑deficient) |
| Conditions | Radical copolymerization; Q‑e scheme derived from experimentally determined monomer reactivity ratios |
Why This Matters
Selection of EFA over MFA alters copolymerization reactivity ratios, enabling different comonomer incorporation sequences and ultimately tuning polymer microstructure—a critical parameter for optical, coating, and resist applications.
- [1] Narita T. et al., Novel Polymer Syntheses by Anionic Polymerization of Fluoroalkyl Alpha‑Fluoroacrylates, KAKENHI Project 02805117 (1991). Q,e values: MFA 0.47, 0.73; EFA 0.49, 0.68. https://kaken.nii.ac.jp/en/report/KAKENHI-PROJECT-02805117/028051171991kenkyu_seika_hokoku_gaiyo/ View Source
- [2] Polymerization studies on methyl and ethyl α‑fluoromethylacrylate, Reactivity ratios for ethyl α‑fluoromethylacrylate (M₂) with styrene: r₁ = 0.34, r₂ = 0.09. https://www.scilit.net/publications/ View Source
